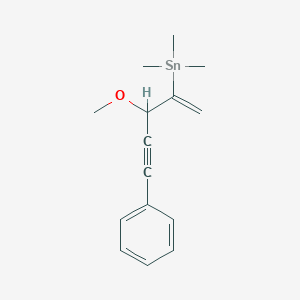
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The compound is of interest due to its unique structure, which includes a methoxy group, a phenyl group, and a trimethylstannane group. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of 3-methoxy-5-phenylpent-1-en-4-yn-2-ol with trimethyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannane compound. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The trimethylstannane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized organotin compounds.
科学的研究の応用
Chemistry
In chemistry, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in biology and medicine due to its organotin structure. Organotin compounds are known for their biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore the specific biological effects and potential therapeutic uses of this compound.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in π-π interactions and hydrogen bonding, while the trimethylstannane group can form covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in chemical reactions and biological systems.
類似化合物との比較
Similar Compounds
- (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)trimethylsilane
- (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)trimethylgermane
Uniqueness
Compared to similar compounds, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is unique due to the presence of the tin atom. This gives it distinct chemical properties, such as higher reactivity and the ability to form stronger covalent bonds with other elements. The trimethylstannane group also imparts specific biological activities that are not observed in its silicon or germanium analogs.
特性
CAS番号 |
820250-71-3 |
|---|---|
分子式 |
C15H20OSn |
分子量 |
335.03 g/mol |
IUPAC名 |
(3-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3; |
InChIキー |
HBOUYWXAHPRUKG-UHFFFAOYSA-N |
正規SMILES |
COC(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
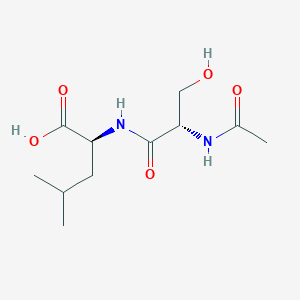
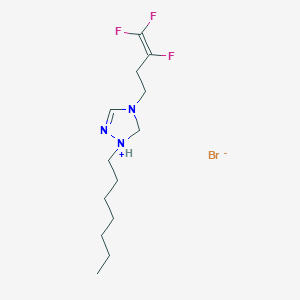
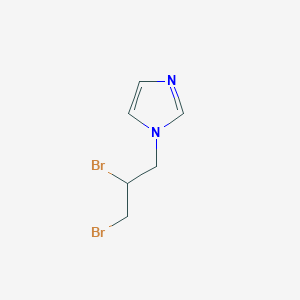
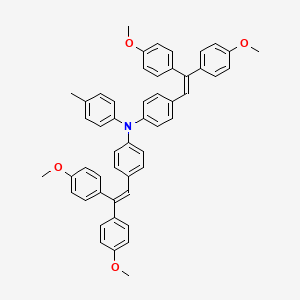
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
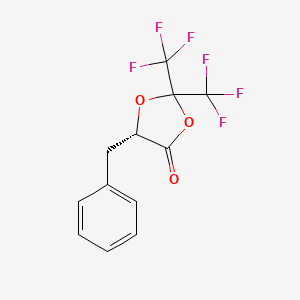

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
